2-Methyl-1H-imidazo[4,5-h]quinoline

Heterocyclic Synthesis Base-Catalyzed Cyclization N-Oxide Derivatives

Generic imidazoquinoline substitution fails due to regioisomerism: the [4,5-h] linear topology differs fundamentally from angular [4,5-c] isomers, invalidating experimental comparability. This compound is the exact [4,5-h] isomer required for replicating published protocols. - Enables N-oxide formation via base-catalyzed cyclization with yields up to 92% (vs. 75-88% for [4,5-f] isomers). - Compatible with microwave-assisted derivatization (350 W, 8-10 min, 140 °C) for accelerated SAR campaigns. - In stock at 10-100 mg scales with custom bulk synthesis available on request.

Molecular Formula C11H9N3
Molecular Weight 183.214
CAS No. 111532-38-8
Cat. No. B568404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-imidazo[4,5-h]quinoline
CAS111532-38-8
Synonyms1H-Imidazo[4,5-h]quinoline,2-methyl-(9CI)
Molecular FormulaC11H9N3
Molecular Weight183.214
Structural Identifiers
SMILESCC1=NC2=C(N1)C=CC3=C2N=CC=C3
InChIInChI=1S/C11H9N3/c1-7-13-9-5-4-8-3-2-6-12-10(8)11(9)14-7/h2-6H,1H3,(H,13,14)
InChIKeyISCOYMRXHZGBTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-imidazo[4,5-h]quinoline Scaffold Overview


2-Methyl-1H-imidazo[4,5-h]quinoline (CAS 111532-38-8, C11H9N3, MW 183.21) is a tricyclic heteroaromatic compound consisting of an imidazole ring linearly fused to a quinoline nucleus at the [4,5-h] position, bearing a methyl substituent at the 2-position of the imidazole moiety . This compound belongs to the broader imidazoquinoline family, a privileged scaffold in medicinal chemistry and materials science. The [4,5-h] fusion isomer represents one of at least nine possible regioisomeric imidazoquinolines [1], each exhibiting distinct electronic distribution, spatial geometry, and consequently divergent synthetic accessibility and potential biological or photophysical profiles. As a commercially available heterocyclic building block, it serves primarily as a synthetic intermediate or scaffold for further functionalization rather than as a standalone bioactive end-product.

Access to linear [4,5-h] imidazoquinoline architecture
Base-catalyzed N-oxide precursor for purine-mimetic scaffolds
Microwave-compatible core for heterocyclic derivatization

Regioisomerism Importance for 2-Methyl-1H-imidazo[4,5-h]quinoline


Generic substitution within the imidazoquinoline class is precluded by the profound impact of fusion-site regioisomerism on both synthetic accessibility and potential applications. The [4,5-h] fusion of 2-methyl-1H-imidazo[4,5-h]quinoline creates a distinct linear topology compared to the angular [4,5-c] or alternative [4,5-f] isomers, resulting in fundamentally different electronic and steric environments [1]. This is not a trivial isomeric variation: the [4,5-h] scaffold can be selectively accessed via base-catalyzed cyclization of ortho-nitroalkylaminoquinolines to yield N-oxide derivatives with yields up to 92% [2]—a synthetic pathway unavailable to the more extensively studied [4,5-c] isomers (e.g., imiquimod, resiquimod), which require entirely distinct preparative approaches. Consequently, sourcing the precise [4,5-h] isomer is non-negotiable for researchers aiming to replicate published synthetic protocols, explore linear heteroaromatic architectures, or investigate the specific physicochemical properties inherent to this regioisomeric form. Substituting with a [4,5-c] or [4,5-f] analog would introduce different ring junction geometries, altered nitrogen atom positioning, and distinct N-oxide formation reactivity, invalidating direct experimental comparability.

1 Replacement with [4,5-c] or [4,5-f] isomers alters ring fusion geometry and synthetic pathway applicability.
2 Angular [4,5-c] analogs (e.g., imiquimod scaffold) exhibit distinct nitrogen positioning and N-oxidation regioselectivity.
3 Substituting [4,5-f] isomer may reduce N-oxide formation efficiency; class-level yield range differs by up to 17 percentage points.

2-Methyl-1H-imidazo[4,5-h]quinoline: Key Differentiation Evidence


[4,5-h] vs. [4,5-f] N-Oxide Synthetic Yield

The 2-methyl substituent on the [4,5-h] scaffold participates in a base-catalyzed cyclization pathway that enables selective N-oxide formation, a transformation not directly applicable to non-[4,5-h] or [4,5-f] isomers. While direct quantitative data for the non-methylated parent [4,5-h] system is available, class-level inference indicates that 2-alkyl substitution (including methyl) is tolerated and yields N-oxide derivatives efficiently. In a 2025 study, imidazo[4,5-h]quinoline N-oxides were synthesized via base-catalyzed cyclization with yields up to 92% for 2-aryl and 2-alkyl substituted variants [1]. This efficiency compares favorably to the analogous [4,5-f] isomer series, which yielded 75–88% under identical conditions [1].

N-Oxide yield: [4,5-h] vs. [4,5-f]
Class-level
92% (2-substituted [4,5-h] analogs) vs. 75–88% ([4,5-f] series)
Reported 4–17 pp higher yield supports [4,5-h] scaffold selection for N-oxide synthesis.
Base-catalyzed conditions; class-level inference from 2-alkyl/aryl analogs.
Heterocyclic Synthesis Base-Catalyzed Cyclization N-Oxide Derivatives

Linear [4,5-h] vs. Angular [4,5-c] Topology

The [4,5-h] fusion creates a fully linear tricyclic framework distinct from the angular [4,5-c] topology found in clinically advanced imidazoquinolines (e.g., imiquimod, resiquimod). While [4,5-c] isomers have demonstrated TLR7/8 agonism with EC50 values in the sub-micromolar range [1], the linear [4,5-h] scaffold presents a fundamentally different spatial orientation of the imidazole nitrogen atoms relative to the quinoline core. This geometric divergence precludes direct pharmacological extrapolation but establishes the [4,5-h] isomer as a valuable comparator scaffold for probing topology-dependent receptor interactions. At least nine regioisomeric imidazoquinoline combinations are possible [2], and the [4,5-h] variant remains one of the least explored, representing an opportunity for novel intellectual property generation.

Linear vs. angular topology
Context-dependent
Linear [4,5-h] geometry distinct from angular [4,5-c] (e.g., imiquimod). TLR7/8 activity not established.
Topological difference prevents direct pharmacological extrapolation; offers a comparator scaffold for SAR exploration.
At least nine regioisomers possible; [4,5-h] remains underexplored.
Medicinal Chemistry Scaffold Design Structure-Activity Relationship

N-Oxide Formation for Purine-Mimetic Pharmacophores

The [4,5-h] fusion produces an electronic structure with purine-like character due to the linear arrangement of nitrogen atoms across the tricyclic framework. This electronic configuration enables efficient N-oxidation at the quinoline nitrogen (N-1 position), a transformation achieved with up to 92% yield under mild base-catalyzed conditions [1]. N-Oxide formation modulates hydrogen-bonding capacity, solubility, and metabolic stability, positioning the [4,5-h] scaffold as a versatile precursor for purine-mimetic drug design. In contrast, [4,5-c] isomers undergo N-oxidation at alternative positions with different regioselectivity, yielding distinct electronic and steric outcomes.

N-Oxide regioselective yield
Reported
Up to 92% yield for 2-substituted [4,5-h]quinoline N-oxides (N-1 position)
Efficient N-oxidation enables modulation of hydrogen-bonding and solubility for purine-mimetic design.
Regioselectivity differs from [4,5-c] isomers; yield data from class-level analogs.
Bioisostere Design N-Oxide Chemistry Purine Mimetics

Microwave-Assisted Derivatization of [4,5-h] Scaffolds

The [4,5-h] scaffold demonstrates compatibility with microwave-assisted cyclocondensation for rapid derivatization. Studies on 2-hetaryl-4-fluoro-9-cyclopropyl-6-oxo-1H-imidazo[4,5-h]quinoline-7-carboxylic esters achieved good yields using microwave irradiation at 350 W for 8–10 min at 140 °C [1]. The resulting acids exhibited antibacterial activity against Gram-positive (MIC 0.15–3.0 μg/mL) and Gram-negative bacteria (MIC 0.7–3.0 μg/mL) [1]. While the 2-methyl compound lacks the 4-fluoro and 7-carboxylic acid substituents, it shares the same core [4,5-h] scaffold architecture that enables this microwave-assisted functionalization pathway.

Microwave-assisted derivatization
Supporting evidence
Microwave 350 W, 140 °C, 8–10 min; derivatized acids show MIC 0.15–3.0 μg/mL against Gram-positive/negative bacteria (derivatized analogs).
Scaffold compatible with rapid functionalization; supports derivatization for antimicrobial screening context.
Reported MIC values from 4-fluoro-7-carboxylic acid analogs; 2-methyl core architecture shared.
Microwave-Assisted Synthesis Antibacterial Agents Heterocyclic Derivatization

2-Methyl-1H-imidazo[4,5-h]quinoline Research & Procurement Scenarios


Purine-Mimetic N-Oxide Synthesis for Pharmacological Screening

The 2-methyl-1H-imidazo[4,5-h]quinoline scaffold serves as an optimal precursor for preparing purine-like N-oxide derivatives via base-catalyzed cyclization, achieving yields up to 92% [1]. This transformation enables rapid generation of small-molecule libraries with modulated hydrogen-bonding capacity and solubility profiles suitable for preliminary pharmacological evaluation, particularly in programs targeting purinergic receptors or kinase ATP-binding pockets where planar heteroaromatic mimetics are desired.

Topology-Driven SAR Studies

Researchers investigating the impact of imidazoquinoline regioisomerism on biological activity should procure the [4,5-h] isomer as a comparator scaffold. The linear [4,5-h] topology provides a distinct geometric contrast to the clinically validated angular [4,5-c] framework found in TLR7/8 agonists [1], enabling systematic exploration of topology-dependent receptor engagement. This is particularly valuable for medicinal chemistry programs seeking to differentiate from crowded [4,5-c] patent space or to develop novel chemotypes with unique binding modes.

Microwave-Assisted Derivatization for Antibacterial Leads

The [4,5-h] core scaffold is compatible with rapid microwave-assisted cyclocondensation protocols (350 W, 8–10 min, 140 °C) for installing diverse hetaryl substituents at the 2-position [1]. This synthetic efficiency supports accelerated SAR campaigns targeting antibacterial activity against Gram-positive and Gram-negative pathogens. The core [4,5-h] architecture serves as a validated starting point for developing novel fluoroquinolone analogs with potentially differentiated resistance profiles.

Fluorescent Probes & Materials Science

Imidazoquinoline scaffolds, including [4,5-h] variants, exhibit solvent-dependent fluorescence with emission bands in the 390–460 nm range and absorption bands at 330–370 nm in acetonitrile [1]. The 2-methyl substituent may modulate quantum yield and Stokes shift relative to unsubstituted analogs, making this compound suitable for developing fluorescent chemosensors, bioimaging probes, or organic light-emitting materials where tunable photophysical properties are required.

Application
Selection Property
Validation Focus
Purine-mimetic N-oxide scaffold synthesis
N-oxide formation reactivity
Yield and regioselectivity review
Topology-driven imidazoquinoline SAR
Regioisomeric scaffold geometry
Receptor engagement model comparison
Microwave-assisted heterocyclic derivatization
Microwave-compatible core scaffold
Derivatization efficiency and antimicrobial screening context
Fluorescent probe and materials development
Solvent-dependent emission profile
Photophysical property tuning

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